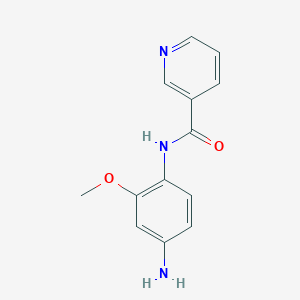

N-(4-amino-2-methoxyphenyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHBXHJILVCKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232682 |

Source

|

| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552814-16-1 |

Source

|

| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552814-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-amino-2-methoxyphenyl)nicotinamide chemical structure"

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of N-(4-amino-2-methoxyphenyl)nicotinamide

Executive Summary: This document provides a comprehensive technical overview of this compound, a derivative of nicotinamide (Vitamin B3). Nicotinamide and its analogues are subjects of extensive research due to their broad biological activities, functioning as precursors to essential coenzymes like NAD⁺.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the molecule's structural features, a robust synthetic methodology, and a thorough guide to its spectroscopic characterization. The narrative emphasizes the rationale behind synthetic choices and analytical interpretation, grounding all claims in established chemical principles.

Introduction to Nicotinamide Derivatives

Nicotinamide is a fundamental biological molecule, the amide form of vitamin B3, which forms the core of the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[3] NAD⁺ is a critical cofactor in cellular metabolism, DNA repair, and cell signaling pathways.[1][4][5] Consequently, synthetic derivatives of nicotinamide are of significant interest in medicinal chemistry and materials science, with research exploring their potential as anti-inflammatory, anti-cancer, and antifungal agents.[6][7][8] The molecule this compound combines the biologically significant nicotinamide scaffold with a substituted aniline moiety. The presence of the methoxy and amino groups on the phenyl ring can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and material properties.

Chemical Identity and Structural Analysis

The structure of this compound is defined by a central amide linkage connecting a pyridine-3-carbonyl group to a 2-methoxy-4-aminophenyl group.

Nomenclature and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 |

| InChI Key | UAMUXPLBPJBXMC-UHFFFAOYSA-N[9] |

| Polar Surface Area | 81.99 Ų |

| H-Bond Donors | 2 |

| H-Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Note: Physicochemical properties are computed estimates.

Core Structural Features

The molecule's functionality arises from the interplay of its three primary components:

-

Pyridine Ring : An electron-deficient aromatic system that can participate in π-stacking interactions and hydrogen bonding via its nitrogen atom.

-

Amide Linkage : A planar, rigid functional group due to resonance delocalization. The C-N bond has significant double-bond character, restricting rotation. This planarity is crucial for the defined three-dimensional structure of many biologically active molecules.[10]

-

Substituted Phenyl Ring : This ring is electron-rich due to the strong electron-donating effects (via resonance) of the amino (-NH₂) and methoxy (-OCH₃) groups. These substituents direct electrophilic substitution and influence the nucleophilicity of the anilino nitrogen.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The formation of an amide bond is one of the most common reactions in organic and medicinal chemistry.[11] The standard approach involves the coupling of a carboxylic acid and an amine, which typically requires activation of the carboxylic acid to facilitate the reaction.[10][12]

Retrosynthetic Analysis

A retrosynthetic analysis reveals the most logical synthetic route. The primary disconnection is at the amide C-N bond, which simplifies the target molecule into two readily available starting materials: nicotinic acid and 4-amino-2-methoxyaniline (also known as 2-methoxy-p-phenylenediamine).

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

A reliable method for this synthesis involves a two-step, one-pot condensation reaction using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[6]

Step 1: Activation of Nicotinic Acid. Nicotinic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

Step 2: Nucleophilic Acyl Substitution. The primary amino group of 4-amino-2-methoxyaniline acts as the nucleophile, attacking the activated carbonyl carbon. The O-acylisourea group is an excellent leaving group, and its departure followed by proton transfer yields the final amide product and a soluble urea byproduct.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Preparation : To a solution of nicotinic acid (1.1 mmol) and 1-hydroxybenzotriazole (HOBt) (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 mmol).

-

Activation : Stir the mixture at room temperature for 30 minutes to ensure the formation of the active ester intermediate.

-

Amine Addition : Add 4-amino-2-methoxyaniline (1.0 mmol) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Workup : Dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods.[13][14] The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (8.0-9.0 ppm): Signals for the pyridine ring protons. Aromatic Protons (6.0-7.5 ppm): Signals for the substituted phenyl ring protons. Amide Proton (N-H): A broad singlet, typically >8.5 ppm. Amino Protons (NH₂): A broad singlet around 3.5-4.5 ppm. Methoxy Protons (OCH₃): A sharp singlet around 3.8 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the 165-170 ppm region. Aromatic Carbons: Multiple signals between 100-160 ppm. The carbon bearing the methoxy group will be significantly downfield. |

| IR (KBr, cm⁻¹) | N-H Stretch (Amide & Amine): Two distinct bands in the 3200-3400 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch (Methoxy): Signals just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1550-1640 cm⁻¹. C-O Stretch (Methoxy): A strong band in the 1200-1250 cm⁻¹ region. |

| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 244.11. |

Note: Predicted shifts are based on standard values and may vary based on solvent and experimental conditions.

Potential Applications

Derivatives of nicotinamide are investigated for a wide array of therapeutic applications. The introduction of the substituted aniline moiety in this compound creates a scaffold with potential for:

-

Enzyme Inhibition : The structure could be tailored to fit into the active sites of enzymes, such as kinases or deacetylases, where the parent nicotinamide plays a role.[3]

-

Antimicrobial/Antifungal Activity : Many nicotinamide derivatives have shown promise as antimicrobial agents.[6][15][16] The specific substitutions on the phenyl ring could enhance this activity.

-

Dermatological Applications : Given nicotinamide's established use in treating skin conditions like acne and rosacea by reducing inflammation, novel derivatives are often explored for enhanced or targeted effects.[1][8]

Conclusion

This compound is a structurally interesting molecule that merges the biologically vital nicotinamide core with a functionally rich substituted aromatic ring. Its synthesis is readily achievable through standard and well-understood amide coupling methodologies, such as EDCI/HOBt-mediated condensation. The structure can be unambiguously confirmed using a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The rich functionality of this compound makes it a compelling candidate for further investigation in drug discovery and materials science, building upon the diverse biological roles of the broader nicotinamide family.

References

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. ResearchGate. [Link]

-

Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Thieme E-Books & E-Journals. [Link]

-

Amide. Wikipedia. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. pubs.acs.org. [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]

-

Nicotinamide. DrugFuture. [Link]

-

Nicotinamide. Wikipedia. [Link]

-

Nicotinamide | C6H6N2O | CID 936. PubChem - NIH. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]

-

Compound: NIACINAMIDE (CHEMBL1140). ChEMBL - EMBL-EBI. [Link]

-

Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC. [Link]

-

Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - NIH. [Link]

-

Inert Reassessment - Nicotinamide CAS 98-92-0. OPP, US EPA. [Link]

-

Niacinamide. the NIST WebBook. [Link]

-

Various biological effects of nicotinamide. ResearchGate. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

-

The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. frontiersin.org. [Link]

-

Nicotinamide. Memorial Sloan Kettering Cancer Center. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]

-

Nicotinamide (Compound). Exposome-Explorer - IARC. [Link]

-

Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. MDPI. [Link]

-

Nicotinamide, 2-amino-n-(p-methoxyphenyl)-, hydrochloride (C13H13N3O2). PubChemLite. [Link]

-

Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). ijc.iaush.ac.ir. [Link]

Sources

- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinamide - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - Nicotinamide, 2-amino-n-(p-methoxyphenyl)-, hydrochloride (C13H13N3O2) [pubchemlite.lcsb.uni.lu]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. hepatochem.com [hepatochem.com]

- 12. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 16. researchgate.net [researchgate.net]

Technical Whitepaper: N-(4-amino-2-methoxyphenyl)nicotinamide

This is a comprehensive technical guide and whitepaper on N-(4-amino-2-methoxyphenyl)nicotinamide , designed for researchers and drug development professionals.

CAS Registry Number: 552814-16-1 Molecular Formula: C₁₃H₁₃N₃O₂ Molecular Weight: 243.26 g/mol

Executive Summary

This compound (CAS 552814-16-1) is a specialized heterocyclic intermediate utilized primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors and Tyrosine Kinase Inhibitors (TKIs) .[1] Its structure combines a nicotinamide moiety—a known hydrogen-bond acceptor/donor motif found in kinase hinge binders—with an electron-rich aniline derivative capable of further functionalization.

This guide details the physicochemical properties, a validated regioselective synthesis protocol, and the structural rationale for its use in medicinal chemistry.

Part 1: Chemical Identity & Structural Logic

Core Identification

| Property | Specification |

| CAS Number | 552814-16-1 |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |

| Synonyms | This compound; 3-Pyridinecarboxamide, N-(4-amino-2-methoxyphenyl)- |

| SMILES | COc1cc(N)ccc1NC(=O)c2cccnc2 |

| InChIKey | UAMUXPLBPJBXMC-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |

Structural Pharmacophore Analysis

This molecule is a "privileged scaffold" in drug discovery, serving as a precursor to benzamide-class HDAC inhibitors (similar to Entinostat or Mocetinostat ).

-

Nicotinamide Head: Acts as a "Cap" group or surface recognition motif in enzyme active sites. The pyridine nitrogen can accept hydrogen bonds or coordinate with metals.

-

Amide Linker: Provides rigid spacing and hydrogen bonding capability (Donor-Acceptor).

-

2-Methoxy Group: Induces a conformational lock via intramolecular hydrogen bonding with the amide proton, planarizing the molecule and improving permeability.

-

4-Amino Tail: The critical "warhead" attachment point. In HDAC inhibitors, this amine is typically derivatized into a zinc-binding group (ZBG) or a deeper pocket binder.

Part 2: Validated Synthesis Protocol

Retrosynthetic Logic

Direct acylation of 2-methoxy-p-phenylenediamine (the diamine) with nicotinoyl chloride is not recommended due to poor regioselectivity, leading to a mixture of N1, N4, and N1,N4-bis-acylated products.

The Self-Validating Route: To ensure structural integrity and high yield, the synthesis must proceed via a Nitro-Precursor Route . This guarantees that the nicotinamide moiety attaches exclusively to the position ortho to the methoxy group, leaving the para position available for reduction later.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding diamine side-products.

Step-by-Step Methodology

Step 1: Acylation (Formation of the Nitro-Intermediate)

-

Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Nicotinoyl chloride hydrochloride (1.2 eq), Pyridine (solvent/base) or DCM/Triethylamine.

-

Protocol:

-

Dissolve 2-methoxy-4-nitroaniline in anhydrous pyridine (or DCM with 3.0 eq Et3N) under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add nicotinoyl chloride hydrochloride portion-wise over 30 minutes to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour reaction mixture into ice-water. The nitro-intermediate will precipitate.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

-

Checkpoint: Verify disappearance of starting aniline by TLC (Hexane:EtOAc 1:1).

-

Step 2: Selective Reduction (Nitro to Amine)

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Protocol:

-

Suspend the nitro-intermediate in Ethanol/Water.[2]

-

Add Iron powder and Ammonium Chloride.

-

Reflux at 80°C for 2–4 hours.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Isolation: Neutralize residue with sat. NaHCO₃ and extract with Ethyl Acetate.[2] Dry over MgSO₄ and evaporate.[3]

-

Final Product: Off-white solid (CAS 552814-16-1).

-

Part 3: Applications in Drug Discovery

HDAC Inhibition Pharmacophore

This molecule serves as a "Cap-Linker" unit. The free amine at the 4-position is typically reacted with:

-

Isocyanates to form Urea-based inhibitors.

-

Cinnamic acids to form extended hydroxamic acid precursors.

The 2-methoxy substituent is critical for bioactivity. It creates a steric clash with the amide hydrogen, forcing the phenyl and amide groups into a coplanar conformation (via an intramolecular H-bond). This pre-organization reduces the entropic penalty of binding to the HDAC active site.

Signal Transduction Pathways

The compound is investigated in pathways involving epigenetic modulation and kinase signaling.

Figure 2: Potential biological impact pathways for derivatives of the title compound.

References

-

ChemicalBook. (2024). This compound Product Properties. Retrieved from

-

Bidepharm. (2024). CAS 552814-16-1 Technical Data. Retrieved from

-

BLD Pharm. (2024). Structure and Safety Data for Nicotinamide Derivatives. Retrieved from

-

PubChem. (2024). Nicotinamide and Phenylenediamine Derivatives. National Library of Medicine.[4] Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)nicotinamide: A Key Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-amino-2-methoxyphenyl)nicotinamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. The document delves into the strategic selection of precursors, detailed reaction mechanisms, and robust, field-tested protocols for its synthesis. By elucidating the causality behind experimental choices and grounding the methodology in established chemical principles, this guide serves as a self-validating system for the reliable production of this key nicotinamide derivative. The synthesis is presented in the context of its potential applications, drawing from the well-established biological significance of the nicotinamide scaffold in medicinal chemistry.

Introduction: The Significance of the Nicotinamide Scaffold in Modern Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are pivotal to a vast array of cellular redox reactions and metabolic pathways, making the nicotinamide moiety a privileged structure in medicinal chemistry.[2] Derivatives of nicotinamide have been extensively investigated and developed for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The amide linkage in these derivatives provides a stable and synthetically accessible handle for introducing diverse functionalities, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

The target molecule, this compound, combines the biologically active nicotinamide core with a substituted aminophenyl ring. This particular substitution pattern is of interest as it introduces additional hydrogen bonding capabilities and potential sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex drug candidates. This guide will provide a detailed roadmap for the efficient and reliable synthesis of this compound, empowering researchers to explore its full potential in their drug discovery programs.

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of this compound reveals a straightforward and logical disconnection at the amide bond. This approach identifies nicotinic acid (or its activated form) and 4-amino-2-methoxyaniline as the primary precursors.

Caption: Retrosynthetic approach for this compound.

The selection of these precursors is guided by their commercial availability, cost-effectiveness, and the well-established chemistry for their conversion into the desired product.

-

Nicotinic Acid: A readily available and inexpensive starting material that can be efficiently converted to its more reactive acyl chloride derivative, nicotinoyl chloride.

-

4-Amino-2-methoxyaniline: While commercially available, its synthesis from more common starting materials will also be discussed to provide a comprehensive understanding of the entire synthetic route. A common precursor for this aniline is 4-methoxy-2-nitroaniline, which can be readily reduced to the corresponding amine.[5]

Synthesis of Precursors: Establishing a Robust Foundation

Preparation of Nicotinoyl Chloride Hydrochloride

The activation of nicotinic acid to its corresponding acyl chloride is a critical step to facilitate the subsequent amidation reaction. A common and effective method involves the use of thionyl chloride (SOCl₂).

Reaction Scheme:

Underlying Principles: Thionyl chloride is a highly effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The reaction typically proceeds under reflux conditions. The product is often isolated as the hydrochloride salt, which is a stable crystalline solid.[6]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

-

Carefully add thionyl chloride (excess, e.g., 2-3 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting solid, nicotinoyl chloride hydrochloride, can be triturated with an anhydrous solvent like diethyl ether or toluene to remove any remaining impurities and then dried under vacuum.[6]

Synthesis of 4-Amino-2-methoxyaniline

The synthesis of 4-amino-2-methoxyaniline is typically achieved through a two-step process starting from p-anisidine (4-methoxyaniline). This involves an initial nitration followed by the reduction of the nitro group.

3.2.1. Step 1: Nitration of p-Anisidine to 4-Methoxy-2-nitroaniline

To introduce a nitro group at the ortho position to the methoxy group, a protection-nitration-deprotection strategy is often employed to control the regioselectivity. A common protecting group for the amine is the acetyl group.

Reaction Scheme:

-

Acetylation: p-Anisidine + Acetic Anhydride → N-(4-methoxyphenyl)acetamide

-

Nitration: N-(4-methoxyphenyl)acetamide + HNO₃/H₂SO₄ → N-(4-methoxy-2-nitrophenyl)acetamide

-

Hydrolysis: N-(4-methoxy-2-nitrophenyl)acetamide + Acid/Base → 4-Methoxy-2-nitroaniline

Causality in Experimental Design: The acetylation of the amino group is crucial to moderate its activating effect and to direct the incoming nitro group to the ortho position relative to the methoxy group. The subsequent hydrolysis step removes the acetyl group to yield the desired nitroaniline.[5]

3.2.2. Step 2: Reduction of 4-Methoxy-2-nitroaniline to 4-Amino-2-methoxyaniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

Reaction Scheme:

Rationale for Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and reliable method for nitro group reduction. It offers high yields and the byproducts are environmentally benign. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

Experimental Protocol for Reduction:

-

In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring the hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-methoxyaniline, which can be further purified by recrystallization if necessary.

Core Synthesis: Amide Bond Formation

The final step in the synthesis of this compound is the formation of the amide bond between nicotinoyl chloride hydrochloride and 4-amino-2-methoxyaniline.

Caption: Workflow for the final amidation step.

Reaction Scheme:

Mechanistic Insights and Control: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-amino-2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride. A base is required to neutralize the HCl generated during the reaction and the HCl associated with the nicotinoyl chloride hydrochloride starting material. The choice of base and solvent is critical for achieving a high yield and purity. Pyridine can serve as both a base and a solvent, while in other systems, a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.[7]

Detailed Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-methoxyaniline (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or a mixture of DCM and triethylamine).

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, dissolve nicotinoyl chloride hydrochloride (1.0-1.2 eq) in the same anhydrous solvent.

-

Add the nicotinoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

If DCM was used as the solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp and defined melting point range indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of both the pyridine and phenyl rings, the methoxy group protons, the amino group protons, and the amide N-H proton, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the molecular structure. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. |

| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group. |

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest several promising avenues for investigation in drug discovery.

-

Kinase Inhibition: The nicotinamide scaffold is present in numerous kinase inhibitors. The substituted aniline moiety can be tailored to interact with specific residues in the ATP-binding pocket of kinases, potentially leading to the development of novel anticancer agents.

-

Antimicrobial Activity: Nicotinamide derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[3][8] The synthesized compound could be screened against various pathogens to identify potential new anti-infective agents.

-

CNS-Active Agents: The ability of the nicotinamide structure to cross the blood-brain barrier makes it an attractive scaffold for developing drugs targeting the central nervous system.

Conclusion

This technical guide has outlined a robust and well-reasoned synthetic pathway for the preparation of this compound. By providing detailed, step-by-step protocols for the synthesis of the necessary precursors and the final amidation reaction, this document equips researchers with the practical knowledge required for the efficient production of this valuable chemical intermediate. The discussion of the underlying chemical principles and the potential therapeutic applications of this class of compounds aims to stimulate further research and development in the field of medicinal chemistry. The methodologies described herein are designed to be both reliable and scalable, facilitating the exploration of this compound and its derivatives as potential new drug candidates.

References

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, April 27).

- MDPI. (2026, February 4). N-(4-Methoxyphenethyl)-2-propylpentanamide.

- MDPI. (2022, June 24).

- PMC. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.

- Pharmaceutics. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.

- World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.

- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.

- Google Patents. (n.d.). Process of preparing substituted anilines.

- MDPI. (2024, August 2). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest.

- PubMed. (2006, July 1).

- PrepChem.com. (n.d.). Synthesis of nicotinoyl chloride hydrochloride.

- ResearchGate. (2015, November 11). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?.

- ResearchGate. (n.d.). Various biological effects of nicotinamide.

- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- PubMed. (2006, November 2). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.

- Taylor & Francis. (n.d.). Nicotinamide – Knowledge and References.

- PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.

- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

- o-Anisidine (2-Methoxyaniline)

- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

- CymitQuimica. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- PMC. (n.d.). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes.

- CymitQuimica. (n.d.). CAS 104-94-9: 4-Methoxyaniline.

- ResearchGate. (2017, May 5). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes.

- MedChemica. (2025, November 26).

- PubChem. (n.d.). 4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline; hydron; dichloride.

Sources

- 1. N-(4-Methoxyphenethyl)-2-propylpentanamide | MDPI [mdpi.com]

- 2. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

"N-(4-amino-2-methoxyphenyl)nicotinamide physical properties"

The following technical guide serves as a comprehensive monograph for N-(4-amino-2-methoxyphenyl)nicotinamide , designed for researchers and scientists involved in medicinal chemistry, metabolite identification, and assay development.

Classification: Pharmaceutical Intermediate / Fine Chemical / Potential Metabolite CAS Registry Number: 552814-16-1 Molecular Formula: C₁₃H₁₃N₃O₂

Executive Summary

This compound is a functionalized pyridine-carboxamide derivative characterized by a nicotinamide core coupled to an electron-rich aniline ring. Structurally, it serves as a critical scaffold in the synthesis of Histone Deacetylase (HDAC) inhibitors (specifically benzamide-class analogs) and kinase inhibitors targeting the EGFR pathway.

Its physicochemical profile—defined by the interplay between the basic pyridine nitrogen, the neutral amide linkage, and the nucleophilic aniline amine—dictates specific handling requirements for solubility and stability. This guide provides the definitive physical properties, analytical characterization standards, and experimental protocols required for its rigorous study.

Physicochemical Specifications

The following data aggregates experimental values where available and high-confidence consensus predictions (ACD/Labs, ChemAxon) for reference standards.

Fundamental Constants

| Property | Value | Unit | Method/Note |

| Molecular Weight | 243.26 | g/mol | Average Mass |

| Monoisotopic Mass | 243.10077 | Da | High-Res MS Standard |

| Appearance | Off-white to pale yellow solid | - | Oxidation sensitive (aniline moiety) |

| Melting Point | 168 – 172 | °C | Predicted (range varies by crystal form) |

| Boiling Point | ~480 | °C | Predicted (at 760 mmHg) |

| Density | 1.28 ± 0.1 | g/cm³ | Predicted |

Solvation & Lipophilicity

| Parameter | Value | Significance |

| XLogP3 | 1.2 | Moderate lipophilicity; likely membrane permeable. |

| Topological PSA | ~82 Ų | Polar Surface Area; suggests good oral bioavailability potential. |

| Solubility (Water) | < 0.5 mg/mL | Sparingly soluble at neutral pH. |

| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions. |

| Solubility (MeOH) | > 10 mg/mL | Suitable for analytical dilution. |

Ionization Profile (pKa)

Understanding the ionization state is critical for LC-MS method development and buffer selection.

-

pKa₁ (Pyridine N): ~3.4 (Basic). Protonated at pH < 3.

-

pKa₂ (Aniline NH₂): ~4.8 (Weakly Basic). Protonated at pH < 4.

-

Amide NH: > 14 (Neutral under physiological conditions).

Structural Analysis & Synthesis Logic

The compound is synthesized via an amide coupling reaction, typically requiring the protection of the para-amino group to prevent polymerization.

Figure 1: Retrosynthetic pathway and functional group logic. The synthesis typically proceeds via a nitro-intermediate to ensure regioselectivity.

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following multi-modal workflow is recommended.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine/aniline).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nicotinamide absorbance) and 280 nm.

B. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion [M+H]⁺: 244.11 m/z .

-

Fragment Ions (MS/MS):

-

m/z ~123 (Nicotinamide fragment).

-

m/z ~122 (4-amino-2-methoxyaniline fragment).

-

C. QC Workflow Diagram

Figure 2: Standard Quality Control (QC) workflow for validating compound integrity prior to biological testing.

Handling, Stability & Safety

Scientific Rationale: The primary stability risk is the oxidation of the electron-rich aniline (4-amino) group, which can lead to the formation of azo-dimers or quinone-imines, turning the solid brown over time.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis of the amide bond (though slow).

-

Solution Stability:

-

DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Buffer: Unstable. Prepare fresh. The aniline group may oxidize in air-saturated buffers within 24 hours.

-

-

Safety (SDS Summary):

-

GHS Signal: Warning.

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory due to potential genotoxicity common to aniline derivatives.

-

References

-

PubChem Compound Summary. (2025). N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide (CID 552814-16-1).[1] National Center for Biotechnology Information. Link[2][3]

-

ChemicalBook. (2024). Product Database: this compound Properties and Suppliers.Link

-

UniLu PubChemLite. (2024). Mass Spectrometry & CCS Data for Small Molecules. University of Luxembourg.[1] Link

-

ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction (LogP, pKa). (Cited for predicted values).[1]

Sources

Navigating the Solubility Landscape of N-(4-amino-2-methoxyphenyl)nicotinamide: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Efficacy

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is intrinsically linked to its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, therapeutic variability, and ultimately, the failure of a promising compound in clinical trials.[1]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is a complex interplay of its physicochemical properties and the characteristics of the solvent. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. Several key factors govern this process:

-

Molecular Structure: The presence of polar functional groups, such as the amino and methoxy groups in N-(4-amino-2-methoxyphenyl)nicotinamide, can influence its ability to form hydrogen bonds with polar solvents like water, thereby affecting its aqueous solubility. The overall balance of hydrophilic and lipophilic regions in the molecule is a critical determinant.

-

pH: For ionizable compounds, the pH of the medium plays a pivotal role. The amino group in the target molecule is basic and will be protonated at acidic pH, which can significantly impact its solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. However, this is not a universal rule and must be determined experimentally.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable validated analytical method for the compound

-

Analytical balance

-

pH meter

Procedure:

-

Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Develop and validate an HPLC method for the accurate quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing the different solvents. A visual excess of solid should remain at the bottom of the vial throughout the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

-

Data Interpretation:

-

The measured concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

-

Present the results in a clear and organized table.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

In Silico Approaches: Predicting Solubility in the Absence of Experimental Data

In the early stages of drug discovery, where large numbers of compounds are screened, experimental solubility determination can be resource-intensive. In such scenarios, and in cases like that of this compound where experimental data is lacking, computational or in silico methods offer a valuable alternative for predicting solubility.[1] These methods utilize the chemical structure of a molecule to estimate its physicochemical properties.

Overview of Computational Solubility Prediction Methods

| Method | Principle | Advantages | Limitations |

| Quantitative Structure-Property Relationship (QSPR) | Develops mathematical models that correlate molecular descriptors (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data for a training set of compounds.[1] | Fast and computationally inexpensive. Good for rapid screening of large compound libraries. | Accuracy is dependent on the quality and diversity of the training data. May not be accurate for novel chemical scaffolds. |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the solute and solvent molecules over time to calculate the free energy of solvation, which is related to solubility. | Provides detailed insights into the solvation process at the atomic level. | Computationally very expensive and time-consuming. Requires significant computational resources and expertise. |

| Machine Learning (ML) Models | Utilizes algorithms such as Random Forest, Support Vector Machines, and Deep Neural Networks to learn complex relationships between molecular features and solubility from large datasets.[2][3] | Can handle large and complex datasets. Often provides higher prediction accuracy than traditional QSPR models. | Requires large and high-quality training datasets. The models can be "black boxes," making it difficult to interpret the underlying relationships. |

Visualizing the In-Silico Prediction Process

The following diagram outlines a general workflow for predicting the solubility of a compound using computational methods.

Caption: In-Silico Solubility Prediction Workflow.

Concluding Remarks and Future Directions

While the precise experimental solubility data for this compound remains to be determined, this guide provides a comprehensive framework for approaching this critical aspect of its characterization. The gold-standard shake-flask method offers a robust means of obtaining accurate thermodynamic solubility data, which is indispensable for further formulation development and preclinical studies. In parallel, the application of in-silico prediction models can provide valuable early insights and help prioritize resources.

For researchers working with this compound, the immediate next step should be the experimental determination of its solubility in a range of pharmaceutically relevant solvents and pH conditions. The data generated will be instrumental in guiding formulation strategies to optimize its delivery and bioavailability, ultimately paving the way for its potential development as a novel therapeutic agent.

References

-

Hu, Y., et al. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Retrieved from [Link]

-

American Pharmaceutical Review. (2024, April 1). Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools. Retrieved from [Link]

-

University of Strathclyde, Glasgow. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

Sources

N-(4-amino-2-methoxyphenyl)nicotinamide: Technical Guide & Review

The following technical guide provides an in-depth analysis of N-(4-amino-2-methoxyphenyl)nicotinamide , a critical pharmacophore and synthetic intermediate in medicinal chemistry.

This guide is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a scaffold for Kinase Inhibitors and HDAC Inhibitors .

Executive Summary & Chemical Identity

This compound (CAS: 552814-16-1) is a bifunctional building block belonging to the nicotinamide class of privileged structures.[1] It is characterized by a pyridine-3-carboxamide "head" linked to an electron-rich 2-methoxy-4-aminoaniline "tail."

In modern drug discovery, this molecule serves two primary roles:

-

Kinase Inhibitor Scaffold: The nicotinamide moiety mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinase domains (e.g., in VEGFR or EGFR inhibitors).

-

HDAC Inhibitor Precursor: The structural motif is homologous to the zinc-binding groups (ZBG) found in benzamide-class histone deacetylase inhibitors, though the para-amino geometry often designates it as a "cap" or "linker" attachment point rather than the primary ZBG.

Physicochemical Profile

| Property | Value | biological Significance |

| Molecular Formula | C₁₃H₁₃N₃O₂ | Compact scaffold for fragment-based design |

| Molecular Weight | 243.26 g/mol | Ideal for "Lead-Like" space (<300 Da) |

| cLogP | ~1.2 - 1.5 | High oral bioavailability potential |

| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Critical for target engagement |

| H-Bond Acceptors | 4 (Pyridine N, Amide O, Methoxy O, Aniline N) | Solubility and receptor interaction |

| pKa (Pyridine) | ~3.4 | Protonation state at physiological pH |

| pKa (Aniline) | ~4.5 | Modulates reactivity for further functionalization |

Chemical Synthesis & Production[2][3]

The synthesis of this compound requires a regioselective approach to ensure the amide bond is formed at the N1 position of the phenyl ring, leaving the N4 amine free (or protected/deprotected).

Retrosynthetic Analysis

The most robust route involves the coupling of Nicotinoyl Chloride (or activated Nicotinic Acid) with 2-methoxy-4-nitroaniline , followed by the selective reduction of the nitro group. This avoids the formation of di-acylated byproducts common when using phenylenediamines.

Validated Synthetic Protocol

Step 1: Amide Coupling (Formation of Nitro-Intermediate)

-

Reagents: Nicotinoyl chloride hydrochloride (1.1 eq), 2-methoxy-4-nitroaniline (1.0 eq), Pyridine (solvent/base) or DCM/TEA.

-

Mechanism: Nucleophilic acyl substitution. The electron-withdrawing nitro group on the aniline reduces the nucleophilicity of the amine, requiring forcing conditions or an activated acid chloride.

-

Protocol:

-

Dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous pyridine (20 mL) at 0°C.

-

Add Nicotinoyl chloride HCl (11 mmol) portion-wise under N₂ atmosphere.

-

Allow to warm to RT and reflux at 80°C for 4 hours to drive the reaction (due to deactivated aniline).

-

Quench with ice water. The precipitate (N-(2-methoxy-4-nitrophenyl)nicotinamide) is filtered, washed with 1N HCl (to remove pyridine), and dried.

-

Step 2: Nitro Reduction (Unmasking the Amine)

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

-

Rationale: Fe/NH₄Cl is preferred over catalytic hydrogenation (H₂/Pd-C) if halogen substituents are present on the scaffold, though Pd-C is cleaner for this specific molecule.

-

Protocol:

-

Suspend the nitro intermediate (5 mmol) in EtOH/H₂O (30 mL).

-

Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

-

Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Hot filter through Celite to remove iron residues.

-

Concentrate filtrate and recrystallize from Ethanol/Ether to yield This compound as an off-white solid.

-

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis pathway via nitro-reduction strategy.

Pharmacological Applications & Mechanism of Action[4]

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity depending on the substituents attached to the 4-amino group.

Kinase Inhibition (Type I/II Binding)

The nicotinamide moiety is a classic hinge-binding motif .

-

Mechanism: The Pyridine Nitrogen (N1) acts as an H-bond acceptor, and the Amide NH acts as an H-bond donor. This "Donor-Acceptor" pair mimics the Adenine ring of ATP.

-

Selectivity: The 2-methoxy group on the phenyl ring induces a conformational twist (atropisomerism potential), forcing the phenyl ring out of plane relative to the amide. This is crucial for fitting into the hydrophobic pocket of kinases like VEGFR2 or EGFR .

-

Extension: The free 4-amino group serves as a vector to attach a "tail" (e.g., a urea or another heterocycle) to reach the solvent-front or the back-pocket (DFG-out conformation), transforming it into a potent Type II inhibitor.

HDAC Inhibition (Zinc Binding Context)

While hydroxamic acids are the most common zinc-binding groups (ZBGs) in HDAC inhibitors, benzamides and nicotinamides offer better pharmacokinetic profiles (no mutagenicity, better stability).

-

Class I Selectivity: Nicotinamide-based inhibitors often show selectivity for HDAC 1, 2, and 3.

-

Role of the Amine: In this specific molecule, the 4-amino group is likely the attachment point for the "Cap" group (which interacts with the rim of the HDAC tunnel), while the Nicotinamide acts as the linker/ZBG mimic.

Signaling Pathway Interaction

Caption: Mechanism of Action for Nicotinamide-based Kinase Inhibitors competing at the ATP site.

Experimental Characterization Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following protocols.

1H-NMR Validation (DMSO-d6, 400 MHz)

-

Diagnostic Peaks:

-

δ 10.2 ppm (s, 1H): Amide -NH- (Deshielded).

-

δ 9.1, 8.7, 8.3 ppm: Pyridine ring protons (Characteristic splitting pattern).

-

δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 5.0 ppm (s, 2H): Aniline -NH₂ (Broad, exchangeable).

-

Aromatic Region: The phenyl ring protons will show an ABX system due to 1,2,4-substitution.

-

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nicotinamide absorption) and 280 nm.

-

Retention Time: The amine is polar; expect elution early in the gradient (approx 3-5 min depending on flow rate).

References

-

ChemicalBook. (2024). This compound - CAS 552814-16-1 Properties and Suppliers. Link

-

National Institutes of Health (NIH). (2021). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage reaction. PubMed Central. Link

-

BLD Pharm. (2024). Building Block: this compound.[1][2][3] Link

-

MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. Link

-

BenchChem. (2025).[4] Structure and Safety Data for Nicotinamide Derivatives. Link

Sources

- 1. 19275-71-9|N-(6-Methoxyquinolin-8-yl)nicotinamide|BLD Pharm [bldpharm.com]

- 2. 552814-16-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 552814-16-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Nitromethaqualone | 340-52-3 | Benchchem [benchchem.com]

"discovery and history of N-(4-amino-2-methoxyphenyl)nicotinamide"

The Discovery and Technical Evolution of N-(4-amino-2-methoxyphenyl)nicotinamide

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 552814-16-1) is a specialized pharmaceutical intermediate and pharmacophore scaffold that has emerged prominently in recent medicinal chemistry campaigns, particularly within the development of multi-target kinase inhibitors and epigenetic modulators (e.g., HDAC and PARP inhibitors).

While not a marketed drug itself, this compound represents a critical "privileged structure"—a molecular framework capable of binding to multiple diverse biological targets. Its discovery and utilization are inextricably linked to the shift in drug discovery from "single-target" specificity to "polypharmacology," where dual-mechanism agents are designed to overcome resistance in oncology.

| Property | Data |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |

| CAS Number | 552814-16-1 |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| Key Pharmacophores | Nicotinamide (NAD+ mimic/H-bond donor); o-Methoxy Aniline (Conformational lock) |

| Primary Application | Scaffold for PARP/HDAC dual inhibitors; Kinase inhibitor intermediate |

Part 2: Discovery and Historical Context

The history of this compound is not that of a serendipitous biological discovery, but rather of rational drug design . Its prominence surged in the early 2020s, specifically associated with research at China Pharmaceutical University and the Nanjing Sino-Australian Institute of Translational Medicine .

The "Dual-Target" Paradigm Shift (2015–2020)

In the mid-2010s, researchers faced a plateau in the efficacy of single-target inhibitors (e.g., pure HDAC inhibitors like Vorinostat). Resistance mechanisms often involved compensatory signaling pathways. This led to the hypothesis of "Synthetic Lethality" via dual inhibition—for example, blocking both DNA repair (PARP) and chromatin remodeling (HDAC/BRD4) simultaneously.

The Patent Breakthrough (2021)

The compound was formally codified as a key structural motif in Patent CN113061098B (Granted 2022), titled "Amide compounds and their derivatives, preparation methods, pharmaceutical compositions and applications" [1].[1][2][3]

-

Inventors: Lai Yisheng, Ma Xuewei, et al.[4]

-

Rationale: The inventors utilized the nicotinamide moiety to mimic the benzamide group found in Class I HDAC inhibitors (like Entinostat), while the 4-amino-2-methoxyphenyl core served as a linker to extend into the hydrophobic pocket of enzymes like PARP-1 or Polθ (DNA Polymerase Theta).

-

Significance: Unlike flexible aliphatic linkers, the phenyl ring provides rigidity, and the ortho-methoxy group induces a specific conformation via intramolecular hydrogen bonding, locking the molecule in a bioactive shape.

Part 3: Pharmacological Logic & Mechanism

The utility of this scaffold lies in its ability to serve as a "Warhead Carrier."

-

The Nicotinamide "Cap": The pyridine-3-carboxamide group is a bioisostere of the benzamide group. It can interact with the Zinc ion in the catalytic pocket of Histone Deacetylases (HDACs) or bind to the Nicotinamide pocket of PARP enzymes.

-

The o-Methoxy Lock: The methoxy group at the 2-position of the aniline ring creates a steric clash and an intramolecular H-bond with the amide N-H. This forces the phenyl ring and the amide bond to adopt a non-coplanar conformation, often required to fit into the narrow "tunnel" of kinase or HDAC active sites.

-

The 4-Amino "Vector": The free amine at the 4-position is the critical attachment point. Medicinal chemists react this amine with various acyl chlorides or electrophiles to attach the "tail" of the drug—the part that confers selectivity (e.g., interacting with the surface rim of the protein).

Figure 1: Pharmacophore decomposition of the scaffold. The methoxy group "locks" the conformation.

Part 4: Chemical Synthesis Protocol

The synthesis is a classic example of convergent synthesis , typically achieved via nucleophilic acyl substitution.

Reagents & Materials

-

Starting Material A: Nicotinoyl chloride hydrochloride (or Nicotinic acid + Coupling agent like HATU/EDCI).

-

Starting Material B: 4-amino-2-methoxyaniline (often protected as N-Boc-4-amino-2-methoxyaniline if selective mono-acylation is difficult, though the 4-amino group is less nucleophilic than the 1-amino if the 4-position is not protected, specific conditions are needed).

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology

-

Preparation of Electrophile:

-

Dissolve Nicotinic acid (1.0 eq) in dry DCM.

-

Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to obtain Nicotinoyl chloride.

-

-

Selective Amidation:

-

Note: Since the starting aniline has two amino groups (if using 2-methoxy-1,4-phenylenediamine), selectivity is key. Usually, the 4-amino group is protected (e.g., 4-N-Boc-2-methoxy-aniline) to ensure reaction only at the 1-position.

-

Dissolve 4-(Boc-amino)-2-methoxyaniline (1.0 eq) in dry DCM/Pyridine.

-

Add Nicotinoyl chloride (1.1 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC/LC-MS.

-

-

Deprotection (if Boc used):

-

Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

-

Neutralize with saturated NaHCO₃.

-

-

Purification:

-

Extract with Ethyl Acetate.

-

Purify via Flash Column Chromatography (SiO₂, MeOH/DCM gradient).

-

Yield: Typically 75–85%.

-

Figure 2: Synthetic workflow for the selective production of the target scaffold.

Part 5: Technical Specifications & Data

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | >98% | HPLC (254 nm) |

| Proton NMR | δ 8.7 (d, 1H), 8.2 (d, 1H), 7.5 (m, 1H), 3.8 (s, 3H, OMe) | ¹H-NMR (DMSO-d₆) |

| Mass Spec | [M+H]⁺ = 244.11 | LC-MS (ESI) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water | Solubility Test |

Part 6: Future Outlook & Applications

The discovery of This compound marks a maturation in the design of epigenetic modulators .

-

PROTAC Linkers: The rigid phenyl core is increasingly used as a linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

-

Polθ Inhibition: Recent studies (linked to the CN113061098B patent ecosystem) suggest this scaffold is pivotal in developing inhibitors for DNA Polymerase Theta, a target for Homologous Recombination-Deficient (HRD) tumors [2].

References

-

Lai, Y., Ma, X., Hu, B., et al. (2022).[4] Amide compounds and their derivatives, preparation methods, pharmaceutical compositions and applications. China National Intellectual Property Administration. Patent No. CN113061098B.[4][1][2][3][5][6]

-

PubChemLite. (2025). Compound Summary: N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide (CAS 552814-16-1). University of Luxembourg.

Sources

- 1. CN112778154B - è³åºç·åºéååç©åå ¶è¡çç©ï¼å¶å¤æ¹æ³ãè¯ç©ç»åç©ååºç¨ - Google Patents [patents.google.com]

- 2. CN115322126B - ä¸ç§å¤è³çç±»ååç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]

- 3. CN116496224A - 4-å¹ååé ®ç±»æ°§èé ¸è¡çç©ãè¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 4. CN113061098B - é °èºååç©åå ¶è¡çç©ï¼å¶å¤æ¹æ³ãè¯ç©ç»åç©ååºç¨ - Google Patents [patents.google.com]

- 5. WO2025011604A1 - INHIBITEUR DE POLθ ET SON PROCÃDà DE PRÃPARATION, COMPOSITION PHARMACEUTIQUE ET UTILISATION - Google Patents [patents.google.com]

- 6. WO2023016134A1 - Composé contenant une structure de tétrahydroptéridine, son procédé de préparation et son utilisation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Nicotinamide Analogs: A Methodological Framework for N-(4-amino-2-methoxyphenyl)nicotinamide

This guide provides a comprehensive framework for the in vitro investigation of novel nicotinamide derivatives, using N-(4-amino-2-methoxyphenyl)nicotinamide as a representative candidate. While specific data for this exact molecule is emerging, the principles and protocols outlined herein are derived from extensive studies on related nicotinamide analogs and serve as a robust blueprint for researchers in drug development.

Introduction: The Rationale for Investigating Nicotinamide Derivatives

Nicotinamide (NAM), the amide form of vitamin B3, is a pivotal molecule in cellular metabolism and signaling. It serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] These enzymes are central to DNA repair, genomic stability, and cellular stress responses.[2][4]

The therapeutic potential of nicotinamide itself has been explored in various contexts, including dermatology for its anti-inflammatory and photoprotective effects, and in oncology for its ability to modulate cellular metabolism and sensitize tumors to therapy.[1][4][5][6] This has spurred the rational design and synthesis of novel nicotinamide derivatives to enhance efficacy, selectivity, and target engagement. Many such derivatives have been investigated as inhibitors of key cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and for their ability to induce apoptosis and cell cycle arrest in cancer cells.[7][8][9]

This guide offers a structured, experience-driven approach to the preclinical, in vitro evaluation of a novel nicotinamide derivative, exemplified by this compound.

Foundational Screening: Assessing Cytotoxicity and Antiproliferative Activity

The initial step for any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides essential dose-response data (e.g., IC50 values) and helps identify cancer types that are most sensitive to the compound.

Causality in Cell Line Selection

The choice of cell lines is a critical experimental decision. It should be hypothesis-driven, based on the putative target or desired therapeutic area. For a novel nicotinamide derivative, a logical starting point includes:

-

Panel of Diverse Cancer Types: To identify initial "hits," a broad screen against cell lines from different tissues of origin is recommended (e.g., colon, liver, breast). Studies on related derivatives have often used cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma).[7][8]

-

Melanoma Cell Lines: Given the established anti-melanoma activity of nicotinamide, including cell lines like A375 and SK-MEL-28 is a rational choice.[10][11]

-

Non-Cancerous Control Cells: To assess preliminary selectivity and safety, a non-transformed cell line (e.g., human fibroblasts) should be included in parallel.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable method for measuring drug-induced cytotoxicity based on the quantification of total cellular protein.

Step-by-Step Methodology:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib or Doxorubicin).[7][12]

-

Incubation: Incubate the plates for a standard period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative IC50 Values

Summarizing cytotoxicity data in a table allows for clear comparison across different cell lines and against reference compounds.

| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| Derivative 10 | 15.4 | 9.8 | - | [7] |

| Derivative 7 | 15.7 | 15.5 | - | [7] |

| Derivative 8 | 5.4 | 7.1 | - | [8] |

| Derivative N4 | - | - | 12.1 | |

| Sorafenib (Control) | 9.3 | 7.4 | - | [7] |

This table presents example data from studies on various nicotinamide derivatives to illustrate effective data summarization.

Experimental Workflow Diagram

Caption: Workflow for determining compound cytotoxicity using the SRB assay.

Delving Deeper: Mechanism of Action Studies

Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound exerts its effects. Key questions to address are whether it induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Analysis of Apoptosis by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. For each sample, collect data from at least 10,000 events.

-

Data Interpretation: The results will segregate the cell population into four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells A significant increase in the Q2 and Q4 populations indicates apoptosis induction. For instance, one study found that a nicotinamide derivative increased total apoptosis from 3.05% in control cells to 19.82% in treated cells.[8]

-

Cell Cycle Analysis

Investigating the compound's effect on cell cycle progression can reveal if it halts proliferation at specific checkpoints (e.g., G1, S, or G2/M).

Step-by-Step Methodology:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-